molecular formula C8H24N8O5S B12359244 Sulfuric acid;1,2,5,6-tetrahydropyrimidine-4,6-diamine;hydrate

Sulfuric acid;1,2,5,6-tetrahydropyrimidine-4,6-diamine;hydrate

Cat. No.: B12359244
M. Wt: 344.40 g/mol
InChI Key: MQEDCMOBOFJBIW-UHFFFAOYSA-N
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Description

Sulfuric acid;1,2,5,6-tetrahydropyrimidine-4,6-diamine;hydrate is a compound that combines the properties of sulfuric acid with a tetrahydropyrimidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,5,6-tetrahydropyrimidine-4,6-diamine typically involves the reaction of ethyl cyanoacetate with thiourea and appropriate aldehydes . This reaction is carried out under specific conditions to ensure the formation of the desired tetrahydropyrimidine derivative. The process may involve steps such as heating, stirring, and the use of catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, involving steps such as purification through ceramic membrane microfiltration, electrodialysis desalination, and other refining techniques .

Chemical Reactions Analysis

Types of Reactions

1,2,5,6-tetrahydropyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of 1,2,5,6-tetrahydropyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit DNA synthesis in cancer cells, leading to cell death . The compound’s antimicrobial activity may involve disrupting bacterial cell walls or interfering with essential metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,5,6-tetrahydropyrimidine-4,6-diamine is unique due to its specific chemical structure and the combination of sulfuric acid with a tetrahydropyrimidine derivative. This uniqueness contributes to its diverse applications and potential therapeutic properties .

Properties

Molecular Formula

C8H24N8O5S

Molecular Weight

344.40 g/mol

IUPAC Name

sulfuric acid;1,2,5,6-tetrahydropyrimidine-4,6-diamine;hydrate

InChI

InChI=1S/2C4H10N4.H2O4S.H2O/c2*5-3-1-4(6)8-2-7-3;1-5(2,3)4;/h2*3,7H,1-2,5H2,(H2,6,8);(H2,1,2,3,4);1H2

InChI Key

MQEDCMOBOFJBIW-UHFFFAOYSA-N

Canonical SMILES

C1C(NCN=C1N)N.C1C(NCN=C1N)N.O.OS(=O)(=O)O

Origin of Product

United States

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